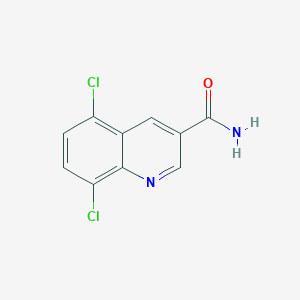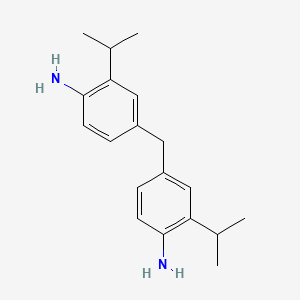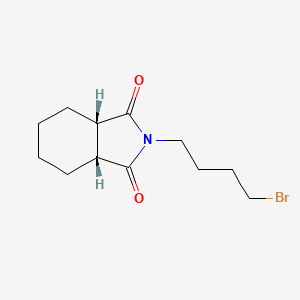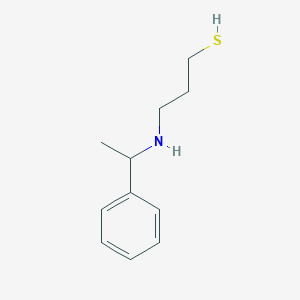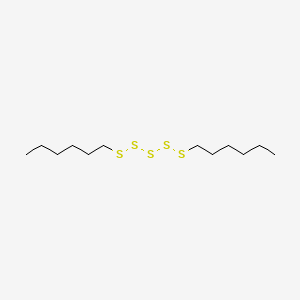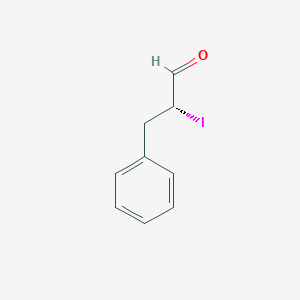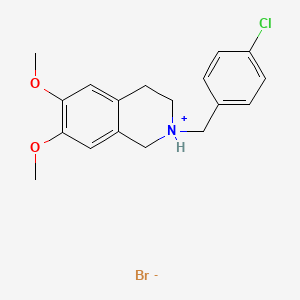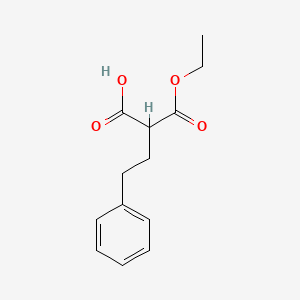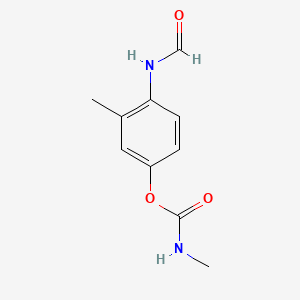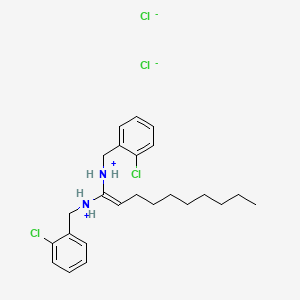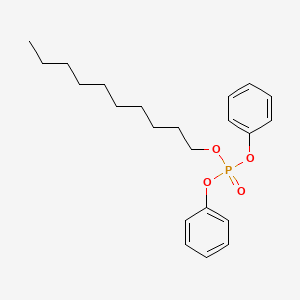
Decyl diphenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl diphenyl phosphate: is an organophosphate compound with the chemical formula C22H31O4P . It is a colorless to pale yellow liquid that is primarily used as a plasticizer and flame retardant. The compound is known for its low volatility and high thermal stability, making it suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl diphenyl phosphate can be synthesized through the esterification of phosphoric acid with decyl alcohol and diphenyl phosphate . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, this compound is produced using continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated to the required temperature. The reaction mixture is then passed through a series of distillation columns to separate the product from any unreacted starting materials and by-products. The final product is purified through filtration and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Decyl diphenyl phosphate can undergo oxidation reactions to form phosphoric acid derivatives.
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield decyl alcohol and diphenyl phosphate.
Substitution: this compound can participate in nucleophilic substitution reactions where the decyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Hydrolysis: Acidic or basic conditions using or .
Substitution: Nucleophiles such as or under mild conditions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Hydrolysis: Decyl alcohol and diphenyl phosphate.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Decyl diphenyl phosphate is used as a plasticizer in the production of flexible plastics, enhancing their flexibility and durability. It is also used as a flame retardant in polymers to improve their fire resistance.
Biology: In biological research, this compound is used as a model compound to study the behavior of organophosphates in biological systems. It helps in understanding the metabolism and toxicity of similar compounds.
Medicine: While not directly used in medicine, this compound serves as a reference compound in toxicological studies to evaluate the safety and efficacy of other organophosphate-based drugs.
Industry: The compound is widely used in the manufacturing of coatings, adhesives, and sealants. Its flame-retardant properties make it valuable in the production of fire-resistant materials used in construction and transportation.
Mechanism of Action
Decyl diphenyl phosphate exerts its effects primarily through its interaction with polymeric materials . As a plasticizer, it integrates into the polymer matrix, reducing intermolecular forces and increasing flexibility. As a flame retardant, it promotes the formation of a char layer on the surface of the material, which acts as a barrier to heat and oxygen, thereby slowing down the combustion process.
Comparison with Similar Compounds
- Triphenyl phosphate
- Tris(2-chloroethyl) phosphate
- Tris(2-butoxyethyl) phosphate
Comparison:
- Triphenyl phosphate is similar in its flame-retardant properties but has higher volatility compared to decyl diphenyl phosphate.
- Tris(2-chloroethyl) phosphate is more effective as a flame retardant but is more toxic and less environmentally friendly.
- Tris(2-butoxyethyl) phosphate has similar plasticizing properties but is less thermally stable than this compound.
Uniqueness: this compound stands out due to its combination of low volatility, high thermal stability, and effective flame-retardant properties, making it a versatile compound for various industrial applications.
Properties
CAS No. |
14167-87-4 |
|---|---|
Molecular Formula |
C22H31O4P |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
decyl diphenyl phosphate |
InChI |
InChI=1S/C22H31O4P/c1-2-3-4-5-6-7-8-15-20-24-27(23,25-21-16-11-9-12-17-21)26-22-18-13-10-14-19-22/h9-14,16-19H,2-8,15,20H2,1H3 |
InChI Key |
UZJUEEROTUVKNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


